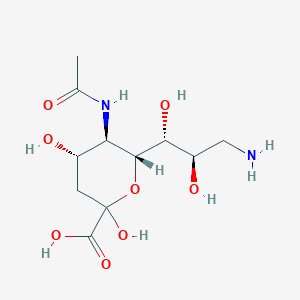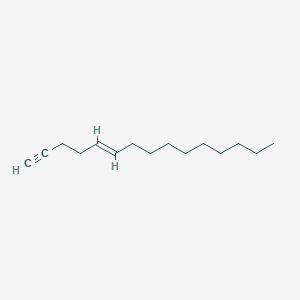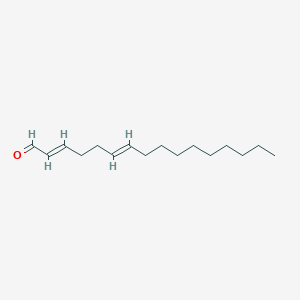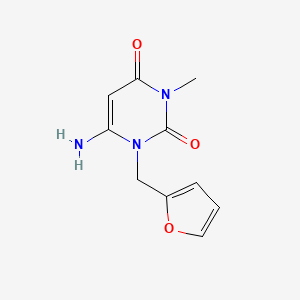
3-Hydroxyisobutyryl CoA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyisobutyryl CoA involves the enzymatic conversion of 3-hydroxyisobutyric acid with coenzyme A. This reaction is catalyzed by the enzyme this compound hydrolase. The reaction conditions typically require a buffered aqueous solution at a physiological pH, and the presence of magnesium ions to stabilize the enzyme .
Industrial Production Methods: Industrial production of this compound is not widely documented due to its primary role as a metabolic intermediate. it can be produced in vitro using recombinant enzymes in a controlled bioreactor environment. This method ensures high yield and purity of the compound, which is essential for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxyisobutyryl CoA undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by this compound hydrolase, resulting in the formation of 3-hydroxyisobutyric acid and coenzyme A.
Oxidation: It can be oxidized to form 3-hydroxyisobutyric acid derivatives under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Requires water and the enzyme this compound hydrolase.
Major Products:
Scientific Research Applications
3-Hydroxyisobutyryl CoA has several applications in scientific research:
Mechanism of Action
3-Hydroxyisobutyryl CoA exerts its effects primarily through its role in the valine catabolic pathway. It is converted to 3-hydroxyisobutyric acid by the enzyme this compound hydrolase. This conversion is crucial for the subsequent steps in the pathway that lead to the production of energy and other essential metabolites . The molecular targets include enzymes involved in the valine degradation pathway, and the pathways involved are valine, leucine, and isoleucine degradation .
Comparison with Similar Compounds
Isobutyryl CoA: Another intermediate in the valine catabolic pathway, but it lacks the hydroxyl group present in 3-Hydroxyisobutyryl CoA.
3-Hydroxybutyryl CoA: Similar in structure but involved in the metabolism of butyrate rather than valine.
Uniqueness: this compound is unique due to its specific role in the valine catabolic pathway and its involvement in metabolic processes related to energy production and metabolic disorders .
Properties
CAS No. |
9025-88-1 |
|---|---|
Molecular Formula |
C₂₅H₄₂N₇O₁₈P₃S |
Molecular Weight |
853.62 |
Synonyms |
3-Hydroxyisobutyryl Coenzyme A Hydrolase; 3-Hydroxyisobutyryl CoA Hydrolase; 3-Hydroxyisobutyryl Coenzyme A; 3-Hydroxyisobutyryl Coenzyme A Hydrolase; E.C. 3.1.2.4; EC 3.1.2.4; β-Hydroxyisobutyryl-CoA Hydrolase; β-Hydroxyisobutyryl-coenzyme A Hydrola |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







